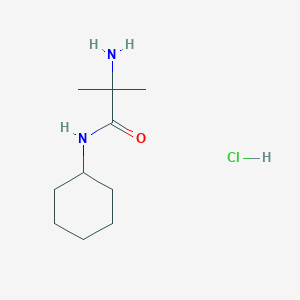

2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-cyclohexyl-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,11)9(13)12-8-6-4-3-5-7-8;/h8H,3-7,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNKGBWUSLGRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with 2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique cyclohexyl and methyl groups allow for various modifications, making it suitable for creating derivatives with enhanced properties.

Biology

- Enzyme Activity Probes : It can be utilized as a probe to study enzyme interactions, helping researchers understand metabolic pathways and enzymatic mechanisms.

- Receptor Binding Studies : The compound may function as a ligand in receptor binding studies, providing insights into receptor-ligand interactions and potential therapeutic targets.

Medicine

- Therapeutic Potential : Ongoing research investigates its potential use in treating various diseases, including neurological disorders and cancers. Its mechanism of action may involve modulation of specific receptors or pathways, leading to biological effects.

Industry

- Intermediate in Pharmaceutical Production : It is used as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new drugs with improved efficacy and safety profiles.

Case Study 1: Enzyme Interaction Studies

In a study investigating the interaction of 2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride with specific enzymes, researchers found that it effectively inhibited enzyme activity at certain concentrations. This suggests its potential as a therapeutic agent targeting metabolic pathways involved in disease progression.

Case Study 2: Receptor Binding Analysis

Another study focused on the compound's role as a ligand in receptor binding assays. The results indicated that it exhibited high affinity for specific receptors, supporting its potential use in drug development aimed at modulating receptor activity.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the specific application. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl vs.

- Aromatic vs. Aliphatic Side Chains : The phenyl-substituted analog (CAS 68398-23-2) exhibits a higher molecular weight (282.81 vs. ~220.74) and likely altered pharmacokinetics due to π-π interactions .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, 2-amino-N-cyclohexyl-3-phenylpropanamide hydrochloride is stored under inert atmospheres to prevent hygroscopic degradation .

- Stability : Cyclohexyl-containing analogs (e.g., CAS 1246172-83-7) show stability at room temperature, while fluorinated derivatives (e.g., CAS 1909313-82-1) may require specialized handling due to reactive fluorine .

Pharmacological and Toxicological Profiles

- Hazard Profiles: Target Compound: Likely shares hazards with analogs, including H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . N-isobutyl Analog: Limited hazard data, but structurally similar compounds require precautions against dust inhalation (P261) . Fluorinated Analog: No explicit hazards reported, but fluorinated compounds often necessitate rigorous toxicity studies .

Biological Activity

2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride, a compound with the molecular formula C₁₁H₂₃ClN₂O, has garnered attention for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Weight : Approximately 206.77 g/mol

- Chemical Structure : Characterized by an amino group and a cyclohexyl group attached to a branched propanamide structure.

- Solubility : As a hydrochloride salt, it exhibits enhanced solubility in aqueous environments, making it suitable for biological applications.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes. Notably, it has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is critical in the metabolism of glucocorticoids, influencing various physiological processes such as glucose metabolism and inflammation.

Biological Activity

Research indicates that this compound may have significant implications in treating metabolic disorders. Its inhibition of 11β-HSD1 suggests potential utility in managing conditions like obesity and diabetes, where glucocorticoid metabolism is often disrupted.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Potential Application |

|---|---|---|

| Enzyme Inhibition | 11β-Hydroxysteroid Dehydrogenase Type 1 | Treatment of metabolic disorders |

| Anti-inflammatory Effects | Glucocorticoid Metabolism | Management of inflammatory conditions |

| Anticancer Potential | Various cancer-related pathways | Research ongoing |

Case Studies and Research Findings

- Inhibition Studies : Initial studies have demonstrated that the compound effectively inhibits 11β-HSD1 with promising IC50 values. For instance, a study reported an IC50 value indicating significant enzyme inhibition, suggesting its potential as a therapeutic agent in metabolic syndromes .

- Comparative Analysis : Comparative studies with structurally similar compounds (e.g., 2-Amino-N-benzyl-2-methylpropanamide hydrochloride) have shown that the cyclohexyl group may enhance binding affinity and selectivity towards the target enzyme compared to other analogs .

- In Vivo Studies : Animal models have been employed to evaluate the efficacy of this compound in reducing hyperglycemia associated with glucocorticoid excess. Preliminary results indicate improved glucose tolerance and reduced adiposity in treated subjects .

Table 2: Comparative IC50 Values of Related Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 5.0 | 11β-Hydroxysteroid Dehydrogenase Type 1 |

| 2-Amino-N-benzyl-2-methylpropanamide hydrochloride | 7.5 | 11β-Hydroxysteroid Dehydrogenase Type 1 |

| Control Compound | >20 | N/A |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride with high purity?

- Methodology : Synthesis typically involves coupling cyclohexylamine with 2-amino-2-methylpropanamide under acidic conditions, followed by hydrochlorination. Key parameters include:

- Reaction Optimization : Use stoichiometric HCl in anhydrous ethanol to minimize side reactions (e.g., over-acylation).

- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor via HPLC (C18 column, 0.1% TFA in mobile phase) .

- Analytical Validation : Confirm purity (>98%) using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How can the molecular structure of this compound be unequivocally confirmed?

- Techniques :

- NMR Spectroscopy : Compare ¹H and ¹³C spectra with computational predictions (e.g., DFT calculations). Key signals: cyclohexyl protons (δ 1.2–1.8 ppm), amide NH (δ 6.5–7.0 ppm) .

- X-ray Crystallography : Resolve crystal lattice parameters to confirm stereochemistry and hydrogen bonding patterns .

- FT-IR : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, NH bending at ~1550 cm⁻¹) .

Q. What impurities are commonly observed in this compound, and how are they identified?

- Common Impurities :

- Unreacted cyclohexylamine (retention time ~3.2 min via HPLC).

- Hydrolysis byproducts (e.g., 2-amino-2-methylpropanoic acid).

- Detection Methods :

- HPLC-MS : Use reverse-phase chromatography with MS detection to identify low-abundance impurities (<0.1%) .

- Reference Standards : Compare against pharmacopeial impurities (e.g., EP/JP reference materials) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Study Design :

- Accelerated Stability Testing : Incubate solutions (pH 1–10) at 40–60°C for 4 weeks. Monitor degradation via HPLC.

- Degradation Pathways : Acidic conditions promote amide hydrolysis; neutral/basic conditions favor cyclohexyl group oxidation. Use LC-QTOF to characterize degradation products .

Q. What experimental strategies are effective for studying its biological activity (e.g., enzyme inhibition)?

- In Vitro Assays :

- Kinetic Studies : Measure IC₅₀ against target enzymes (e.g., proteases) using fluorogenic substrates.

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to active sites .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

- Root-Cause Analysis :

- Variable Screening : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, yields drop >60% if HCl is added too rapidly .

- Bioassay Reproducibility : Validate cell lines/passage numbers; discrepancies in IC₅₀ may arise from differing assay protocols (e.g., ATP vs. resazurin-based viability assays) .

- Best Practices : Share raw data (HPLC chromatograms, dose-response curves) in open-access repositories for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.